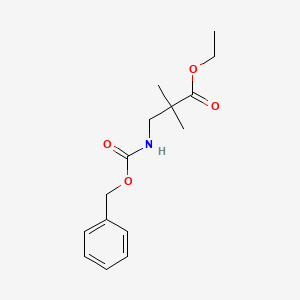

Ethyl 3-(((benzyloxy)carbonyl)amino)-2,2-dimethylpropanoate

カタログ番号 B1344164

CAS番号:

173336-49-7

分子量: 279.33 g/mol

InChIキー: SJDFJNDHYBYLJO-UHFFFAOYSA-N

注意: 研究専用です。人間または獣医用ではありません。

説明

Ethyl 3-(((benzyloxy)carbonyl)amino)-2,2-dimethylpropanoate is a complex organic compound. It is related to other compounds such as Ethyl 1-[[(benzyloxy)carbonyl]amino]-3-cyclopentene-1-carboxylate and Ethyl 3-(((Benzyloxy)carbonyl)amino)-4-(2,4,5-trifluorophenyl)butanoate , which are used in various chemical reactions and processes .

Synthesis Analysis

The synthesis of similar compounds often involves the use of boronic esters . Protodeboronation of alkyl boronic esters has been reported, utilizing a radical approach . This process is paired with a Matteson–CH2–homologation, allowing for formal anti-Markovnikov alkene hydromethylation .Molecular Structure Analysis

The molecular structure of similar compounds, such as 3-(((Benzyloxy)carbonyl)(phenethyl)amino)propanoic acid, has been reported . The empirical formula is C19H21NO4 and the molecular weight is 327.37 .Chemical Reactions Analysis

The reactions of similar compounds often involve the formation of a bond between the carbonyl carbon and an attacking nucleophile . The reaction of aldehydes and ketones with ammonia or 1º-amines forms imine derivatives, also known as Schiff bases .Physical And Chemical Properties Analysis

The physical and chemical properties of similar compounds, such as (2-(((Benzyloxy)carbonyl)amino)ethyl)boronic acid, have been reported . The molecular weight is 223.04 and the IUPAC name is 2-{[((benzyloxy)carbonyl)amino]ethyl}boronic acid .科学的研究の応用

Synthesis of Pharmaceutical Intermediates

- Ethyl 3-(((benzyloxy)carbonyl)amino)-2,2-dimethylpropanoate serves as a precursor in the synthesis of orthogonally protected amino acids, crucial for developing edeine analogs. These analogs have potential applications in pharmaceuticals, showcasing the compound's role in creating complex molecular architectures for drug development (Czajgucki et al., 2003).

Advanced Material Design

- In the field of materials science, this compound has contributed to the fabrication of organic photodiodes. Specifically, it has been used in the synthesis of novel organic compounds with unique optical properties, suitable for photodiode applications. Such advancements highlight its role in developing new materials for electronic devices (Elkanzi et al., 2020).

Catalysis and Chemical Transformations

- It also finds application in catalysis, particularly in transformations involving carbon dioxide. For instance, the catalytic carboxylation of aryl- and alkenylboronic esters with CO2 to produce benzoic acid derivatives and alpha, beta-unsaturated carboxylic acids illustrates its utility in facilitating environmentally beneficial reactions (Ukai et al., 2006).

Heterocyclic Chemistry

- Its role extends to heterocyclic chemistry, where it serves as a key ingredient in synthesizing novel pyrrolo[1,2-a]pyrazine derivatives. These compounds are analogues of natural alkaloids and have potential pharmacological applications, demonstrating the compound's significance in creating bioactive molecules (Voievudskyi et al., 2016).

Complexing Agents and Ligand Synthesis

- Additionally, it contributes to the synthesis of complexing agents, as seen in the production of 2-(2-ethoxycarbonyl-3-oxo-3-polyfluoroalkylprop-1-enylamino) benzoic acids. These compounds act as new O,N,O-tridentate ligands for forming nickel(II) and copper(II) complexes, indicating its utility in coordination chemistry (Kudyakova et al., 2009).

Safety And Hazards

将来の方向性

特性

IUPAC Name |

ethyl 2,2-dimethyl-3-(phenylmethoxycarbonylamino)propanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H21NO4/c1-4-19-13(17)15(2,3)11-16-14(18)20-10-12-8-6-5-7-9-12/h5-9H,4,10-11H2,1-3H3,(H,16,18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SJDFJNDHYBYLJO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C(C)(C)CNC(=O)OCC1=CC=CC=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H21NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

279.33 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Ethyl 3-(((benzyloxy)carbonyl)amino)-2,2-dimethylpropanoate | |

Synthesis routes and methods

Procedure details

31 ml of 90% chloroformic acid benzyl ester are slowly added, at 0°-5° C., to 29.04 g of 3-amino-2,2-dimethylpropionic acid ethyl ester in 500 ml of ethyl acetate and 250 ml of 1M sodium hydrogen carbonate solution. The reaction mixture is stirred for 2 hours at 0°-5° C. and extracted with ethyl acetate. The organic phases are washed with saturated sodium chloride solution and then concentrated. The evaporation residue is purified by FC (1 kg of silica gel; eluant: ethyl acetate/hexane=1:3). The title compound is obtained: Rf (ethyl acetate/hexane=1:3)=0.28.

Quantity

29.04 g

Type

reactant

Reaction Step One

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。